molecular formula C17H25N3O2S B13410899 Almotriptan-d6

Almotriptan-d6

Número de catálogo: B13410899
Peso molecular: 341.5 g/mol
Clave InChI: WKEMJKQOLOHJLZ-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of almotriptan involves several steps, starting from tryptamine. One of the key intermediates in the synthesis is 3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole . The process includes sulfonylation, alkylation, and cyclization reactions under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of almotriptan focuses on optimizing the yield and purity of the final product. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control . The production methods are designed to be efficient and scalable to meet the demands of the pharmaceutical market.

Análisis De Reacciones Químicas

Types of Reactions

Almotriptan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products and derivatives of almotriptan, which are characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Comparación Con Compuestos Similares

Similar Compounds

  • Sumatriptan
  • Rizatriptan
  • Zolmitriptan
  • Naratriptan
  • Eletriptan
  • Frovatriptan

Comparison

Almotriptan has a higher oral bioavailability compared to other triptans, with more than two-thirds of the administered dose absorbed within the first hour . It also has a lower recurrence rate of headaches and fewer central nervous system side effects . These properties make almotriptan a preferred choice for many patients suffering from migraines.

Actividad Biológica

Almotriptan-d6 is a deuterated form of almotriptan, a medication primarily used for the acute treatment of migraines. This article explores its biological activity, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Almotriptan functions as a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D. These receptors are predominantly located in cranial blood vessels and play a crucial role in migraine pathophysiology. Activation of these receptors leads to:

  • Vasoconstriction : Almotriptan induces narrowing of the cranial blood vessels, counteracting the vasodilation that occurs during a migraine attack.
  • Inhibition of Neuropeptide Release : It reduces the release of pro-inflammatory neuropeptides, which are implicated in migraine development.
  • Pain Signal Modulation : The drug inhibits the transmission of pain signals to the brain, thereby alleviating headache symptoms .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with its non-deuterated counterpart:

  • Absorption : The oral bioavailability is approximately 69.1%, with peak plasma concentrations reached within 1.5 to 3 hours post-administration.
  • Half-life : The elimination half-life ranges from 3 to 4 hours, allowing for relatively frequent dosing if necessary .
  • Metabolism : It is primarily metabolized by the cytochrome P450 system, particularly CYP2C9 and CYP3A4, with renal excretion accounting for about 75% of the drug clearance .

Table 1: Key Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability69.1%
Peak Plasma Time1.5 - 3 hours
Half-life3 - 4 hours
Primary MetabolismCYP2C9, CYP3A4
Renal Excretion~75%

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of almotriptan in treating migraines. A randomized double-blind study assessed various doses (2 mg, 6.25 mg, 12.5 mg, and 25 mg) against a placebo in patients experiencing moderate to severe migraine pain:

  • Efficacy Results : At two hours post-dose:
    • 2 mg : 30% pain relief
    • 6.25 mg : 56.3% pain relief
    • 12.5 mg : 58.5% pain relief
    • 25 mg : 66.5% pain relief
    • Placebo : 32.5% pain relief .

The optimal dose identified was 12.5 mg due to its favorable risk-to-benefit ratio.

Case Study Analysis

In a multicenter study comparing almotriptan with frovatriptan for menstrual migraines, both medications showed similar efficacy in terms of immediate pain relief at various time points (2 hours, 4 hours, and 24 hours). However, almotriptan had a higher recurrence rate compared to frovatriptan after initial treatment .

Safety Profile

Almotriptan is generally well-tolerated. Common side effects include:

  • Dizziness
  • Fatigue
  • Nausea
  • Somnolence

Importantly, there were no significant differences in adverse effects between almotriptan and placebo groups at lower doses (2 mg to 12.5 mg) during clinical trials .

Propiedades

Fórmula molecular

C17H25N3O2S

Peso molecular

341.5 g/mol

Nombre IUPAC

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3/i1D3,2D3

Clave InChI

WKEMJKQOLOHJLZ-WFGJKAKNSA-N

SMILES isomérico

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H]

SMILES canónico

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.